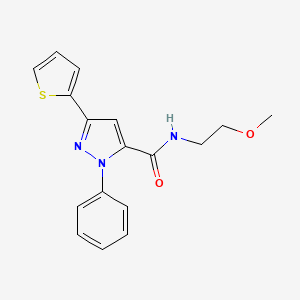![molecular formula C16H14N6O2 B14954728 N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B14954728.png)
N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features both an amide and a tetrazole group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the introduction of the amide group. One common method is the click chemistry approach to tetrazoles, which involves the reaction of azides with nitriles under mild conditions. The acetylamino group can be introduced through standard amide formation reactions using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
科学研究应用
N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential as a drug candidate, particularly for targeting G protein-coupled receptors (GPR35) .
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as G protein-coupled receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to specific receptors and modulate their activity. This interaction can lead to various biological effects, depending on the receptor targeted.
相似化合物的比较
Similar Compounds
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide: Another tetrazole-containing compound with similar applications in medicinal chemistry .
2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile: A compound with a tetrazole ring used in antitumor research .
属性
分子式 |
C16H14N6O2 |
|---|---|
分子量 |
322.32 g/mol |
IUPAC 名称 |
N-(3-acetamidophenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-12-5-4-6-13(9-12)19-16(24)14-7-2-3-8-15(14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |
InChI 键 |
ANVXCLBMZMMYBT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-N-[(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B14954660.png)
![[(5Z)-5-{[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14954662.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B14954671.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B14954675.png)

![2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14954684.png)
![4-{[4-(4-chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B14954692.png)

![(2E)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14954707.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B14954716.png)
![2-methoxyethyl 5-(4-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14954718.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B14954721.png)
![[4-(2-methoxyphenyl)piperazin-1-yl][trans-4-(1H-tetrazol-1-ylmethyl)cyclohexyl]methanone](/img/structure/B14954735.png)
![8,8-dimethyl-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one](/img/structure/B14954738.png)
